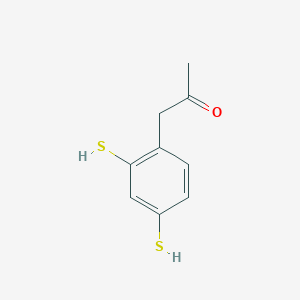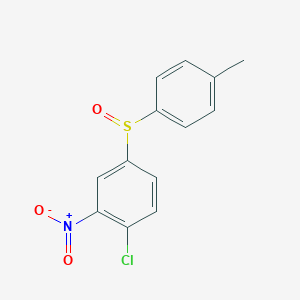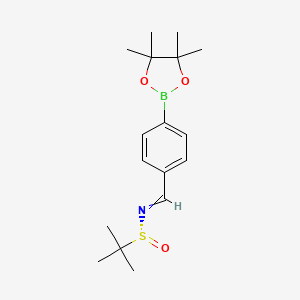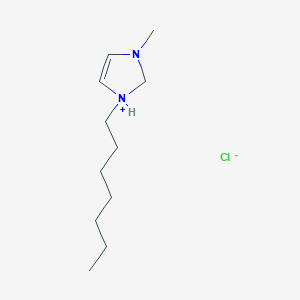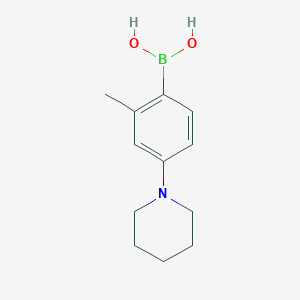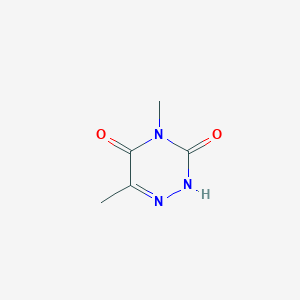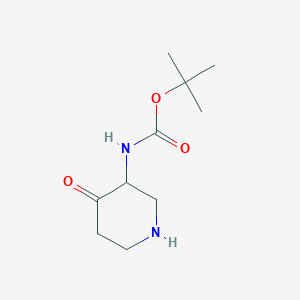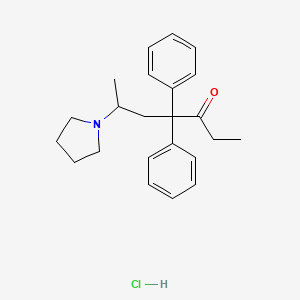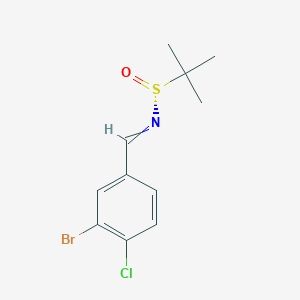
(R,E)-N-(3-bromo-4-chlorobenzylidene)-2-methylpropane-2-sulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R,E)-N-(3-bromo-4-chlorobenzylidene)-2-methylpropane-2-sulfinamide is an organic compound that features both bromine and chlorine substituents on a benzylidene moiety, along with a sulfinamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-N-(3-bromo-4-chlorobenzylidene)-2-methylpropane-2-sulfinamide typically involves the condensation of 3-bromo-4-chlorobenzaldehyde with 2-methylpropane-2-sulfinamide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The sulfinamide group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzylidene moiety can be reduced to a benzyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms can undergo nucleophilic substitution reactions with various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted benzylidene derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (R,E)-N-(3-bromo-4-chlorobenzylidene)-2-methylpropane-2-sulfinamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. The presence of halogen atoms can enhance its interaction with biological targets.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for drug development. The sulfinamide group is known for its bioactive properties, and modifications to the benzylidene moiety can lead to compounds with therapeutic potential.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of (R,E)-N-(3-bromo-4-chlorobenzylidene)-2-methylpropane-2-sulfinamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity to molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (R,E)-N-(3-bromo-4-fluorobenzylidene)-2-methylpropane-2-sulfinamide
- (R,E)-N-(3-chloro-4-methylbenzylidene)-2-methylpropane-2-sulfinamide
- (R,E)-N-(3-iodo-4-chlorobenzylidene)-2-methylpropane-2-sulfinamide
Uniqueness
(R,E)-N-(3-bromo-4-chlorobenzylidene)-2-methylpropane-2-sulfinamide is unique due to the specific combination of bromine and chlorine substituents, which can influence its reactivity and biological activity. The sulfinamide group also adds to its distinct chemical properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H13BrClNOS |
|---|---|
Poids moléculaire |
322.65 g/mol |
Nom IUPAC |
(R)-N-[(3-bromo-4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C11H13BrClNOS/c1-11(2,3)16(15)14-7-8-4-5-10(13)9(12)6-8/h4-7H,1-3H3/t16-/m1/s1 |
Clé InChI |
WIUCYTBMMSVNIU-MRXNPFEDSA-N |
SMILES isomérique |
CC(C)(C)[S@@](=O)N=CC1=CC(=C(C=C1)Cl)Br |
SMILES canonique |
CC(C)(C)S(=O)N=CC1=CC(=C(C=C1)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


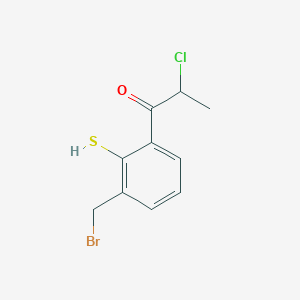
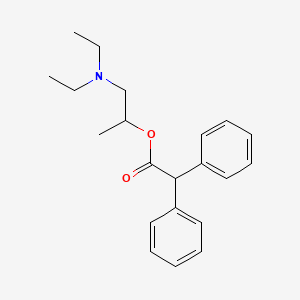
![[(1R,2S,5R,8R,9R,10S,11R,12R,13S,14R,15R,16R)-11-acetyloxy-7-ethyl-2,12,14-trihydroxy-5-methyl-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecan-12-yl]methyl benzoate](/img/structure/B14076898.png)
